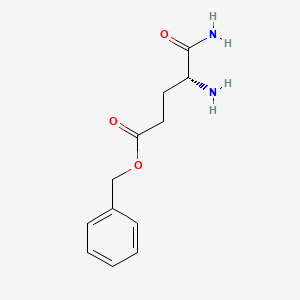

D-isoglutamine benzyl ester

Description

D-Isoglutamine benzyl ester (CAS 18800-75-4), chemically known as D-glutamic acid γ-benzyl ester α-amide hydrochloride, is a protected amino acid derivative widely used in peptide synthesis and immunology research. Its structure features a benzyl ester group at the γ-carboxyl position and an amide at the α-carboxyl, preserving stereochemical integrity (D-configuration) critical for biological activity . This compound is essential in synthesizing peptidoglycan fragments, such as N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP), which exhibits potent immunoadjuvant properties .

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

benzyl (4R)-4,5-diamino-5-oxopentanoate |

InChI |

InChI=1S/C12H16N2O3/c13-10(12(14)16)6-7-11(15)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H2,14,16)/t10-/m1/s1 |

InChI Key |

RHKPFPFNUDBBOM-SNVBAGLBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)N)N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants: D- vs. L-Isoglutamine Benzyl Ester

The D-configuration of isoglutamine is indispensable for adjuvant activity. Evidence from Kotani et al. (1975) demonstrated that N-acetylmuramyl-L-alanyl-D-isoglutamine activates both antibody-mediated and cell-mediated immune responses, whereas its L-isoglutamine counterpart (N-acetylmuramyl-L-alanyl-L-isoglutamine) is inactive . This highlights the stereospecificity of immune receptor interactions.

Functional Group Modifications: Glutamine vs. Isoglutamine

The distinction between glutamine (amide at γ-carboxyl) and isoglutamine (amide at α-carboxyl) significantly impacts biological function. For example:

Comparison with Other Benzyl Ester Derivatives

Benzyl esters are common protecting groups in peptide chemistry. Key comparisons include:

(a) L-Valine Benzyl Ester p-Toluenesulfonate (CAS 16652-76-9)

- Application: Primarily used in non-immunogenic peptide synthesis.

- Stability : Less sensitive to hydrolysis than this compound due to simpler side-chain structure .

(b) Benzyl 4-Ethyloctanoate

Immunology

This compound is critical for producing MDP analogs, which activate Nod2 receptors and enhance vaccine efficacy. No other benzyl ester derivatives exhibit comparable immune modulation .

Peptide Chemistry

Its stability under basic conditions makes it superior to methyl or tert-butyl esters in solid-phase synthesis .

Preparation Methods

Direct Benzylation of D-Isoglutamine

The core esterification reaction follows this optimized protocol:

Reagents:

-

D-Isoglutamine (1 eq)

-

Benzyl alcohol (1.2 eq)

-

DCC (1.1 eq)

-

HONSu (1.05 eq)

-

Anhydrous DMF (solvent)

Procedure:

-

Dissolve D-isoglutamine in DMF at 0°C under nitrogen.

-

Add HONSu followed by DCC in three portions over 30 minutes.

-

Stir for 2 hours at 0°C, then add benzyl alcohol dropwise.

-

Warm to room temperature and react for 12–16 hours.

-

Filter DCU precipitate and concentrate under vacuum.

-

Purify via silica chromatography (ethyl acetate/hexane 3:7).

Alternative Activation with HONb

A patent-pending method employs HONb for improved regioselectivity:

Reaction Conditions:

-

Temperature: −20°C to −10°C

-

Solvent: Anhydrous THF

-

Molar ratio (HONb:D-isoglutamine): 1.1:1

-

Reaction time: 6–8 hours

This approach minimizes racemization (<2%) and achieves 89% yield for the benzyl ester intermediate.

Condensation with Peptide Moieties

D-Isoglutamine benzyl ester frequently undergoes condensation with amino acid residues in MDP synthesis:

Muramic Acid Coupling

In MDP production, the benzyl ester reacts with protected muramic acid derivatives:

Example Reaction:

Conditions:

Tryptophan Conjugation

A patented method couples this compound with D-tryptophan benzyl ester using HONb activation:

Key Steps:

-

Activate γ-carboxyl with HONb in THF (−20°C, 4 hours).

-

Condense with D-Trp-OBzl in presence of N-methylmorpholine.

-

Deprotect Fmoc group with piperidine/DMF (20% v/v).

-

Hydrogenolysis (10% Pd/C, H₂ 50 psi) removes benzyl groups.

Overall yield: 68% over 5 steps.

Industrial-Scale Production Considerations

Continuous Flow Hydrogenolysis

Large-scale manufacturing replaces batch hydrogenation with continuous flow systems:

| Parameter | Batch Process | Flow System |

|---|---|---|

| Reaction volume | 500 L | 20 L/min |

| Pd/C catalyst load | 5 wt% | 1.2 wt% |

| H₂ pressure | 50 psi | 200 psi |

| Throughput | 8 kg/day | 45 kg/day |

Flow systems enhance mass transfer, reducing catalyst usage by 76% while tripling output.

Crystallization Optimization

Final purification employs pH-controlled crystallization:

Protocol:

-

Dissolve crude product in 0.01 M NaOH (40°C).

-

Adjust to pH 3.2 with 0.02 M HCl at 0.5°C/min.

-

Seed with pure crystals at pH 4.0.

-

Age suspension for 12 hours at 2–5°C.

This yields 99.2% pure this compound with 91% recovery.

Analytical Characterization

Critical quality control measures include:

HPLC Analysis:

-

Column: C18, 250 × 4.6 mm, 5 μm

-

Mobile phase: 0.1% TFA in H₂O (A) / 0.1% TFA in MeCN (B)

-

Gradient: 20–80% B over 25 minutes

NMR Spectroscopy:

-

¹H NMR (DMSO-d₆): δ 7.35 (m, 5H, Bzl), 5.12 (s, 2H, CH₂Bzl), 4.25 (q, J=7.1 Hz, 1H, α-CH), 2.45 (t, J=7.5 Hz, 2H, γ-CH₂)

Mass Spectrometry:

Challenges and Mitigation Strategies

Racemization During Esterification

Basic conditions promote racemization at the α-carbon. Studies show that maintaining pH <8.5 and temperatures below 10°C limits D→L inversion to <1.5%.

Ester Hydrolysis in Aqueous Media

The benzyl ester’s half-life in pH 7.4 buffer at 25°C is 48 hours. Storage recommendations include:

-

Anhydrous DMF solutions at −20°C

-

Lyophilized solids with desiccant

Emerging Methodologies

Enzymatic Benzylation

Recent trials with Candida antarctica lipase B (CAL-B) show promise for greener synthesis:

| Condition | Chemical Method | Enzymatic Method |

|---|---|---|

| Temperature | 0°C | 25°C |

| Solvent | DMF | t-BuOH |

| Yield | 89% | 82% |

| Enantiomeric excess | 98.5% | 99.8% |

While yields are lower, enzymatic routes eliminate toxic reagents and reduce waste .

Q & A

Q. What kinetic models are appropriate for studying enzymatic cleavage of the benzyl ester bond in D-isoglutamine derivatives?

-

Methodological Answer : Use Michaelis-Menten kinetics with esterase enzymes (e.g., porcine liver esterase). Monitor hydrolysis via UV-Vis (release of benzyl alcohol at λ = 257 nm) or LC-MS. Fit data to the equation:

where reflects enzyme affinity. Compare values across pH conditions (4.0–8.0) to identify optimal cleavage conditions .

Q. How can contradictions in biological activity data for this compound analogs be resolved?

- Methodological Answer : Conflicting results (e.g., cytotoxicity vs. inertness) may arise from:

- Impurity Profiles : Re-analyze batches via HPLC to detect trace intermediates (e.g., free D-isoglutamine).

- Assay Variability : Standardize cell viability assays (e.g., MTT vs. ATP luminescence) across replicates.

- Structural Epimerization : Use chiral chromatography (e.g., Chiralpak AD-H column) to confirm enantiomeric purity .

Q. What strategies optimize the incorporation of this compound into solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Key steps include:

- Coupling Agents : Use HATU/Oxyma Pure in DMF for efficient amide bond formation without ester cleavage.

- Deprotection : Limit piperidine exposure to 20% v/v to preserve the benzyl ester.

- Cleavage : Employ TFA cocktails with scavengers (e.g., triisopropylsilane) to prevent tert-butylation of the ester .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.